
2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group and a diphenylamino group attached to an acrylonitrile moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-(diphenylamino)benzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine. The reaction is typically carried out in a solvent like ethanol at room temperature.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in studying cellular processes and imaging applications.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.
Mecanismo De Acción
The mechanism by which 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The acrylonitrile moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The diphenylamino group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 2-(4-Chlorophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile
- 2-(4-Bromophenyl)-3-(4-(diethylamino)phenyl)acrylonitrile
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile stands out due to its specific combination of bromophenyl and diphenylamino groups, which confer unique electronic and steric properties. These characteristics make it particularly useful in applications requiring precise molecular interactions and high stability.
Propiedades
Fórmula molecular |
C27H19BrN2 |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
(Z)-2-(4-bromophenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C27H19BrN2/c28-24-15-13-22(14-16-24)23(20-29)19-21-11-17-27(18-12-21)30(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-19H/b23-19+ |
Clave InChI |
VCXBXUOELYSTRE-FCDQGJHFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


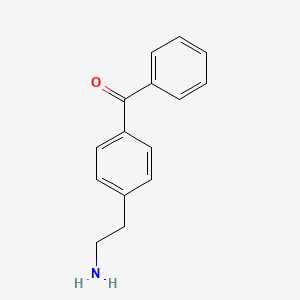
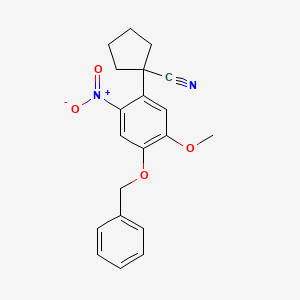
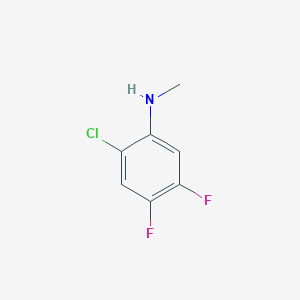
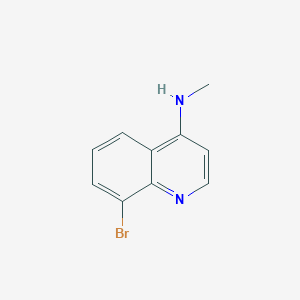

![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)

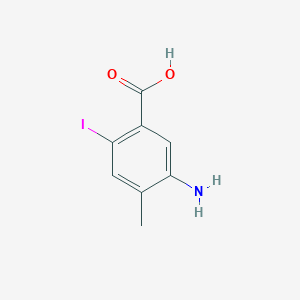
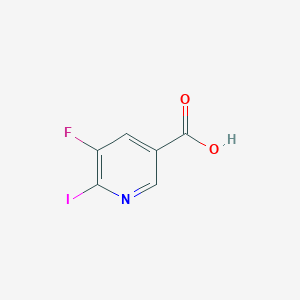
![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)



![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
